
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
概要
説明
AZ-1355 is an effctive lipid-lowering compound, which also inhibits platelet aggregation in vivo and elevates the prostaglandin I2/thromboxane A2 ratio in vitro.
生物活性
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate, often referred to as a dibenzoxazepine derivative, has garnered attention due to its diverse biological activities. This compound is structurally related to other dibenzoxazepines, which are known for their pharmacological properties, including effects on the central nervous system and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 233.25 g/mol. Its structural characteristics include a dibenzoxazepine core which is pivotal in its biological interactions.
Biological Activity Overview
Research has indicated that dibenzoxazepine derivatives exhibit a range of biological activities:
- Antinociceptive Effects : Studies have shown that certain dibenzoxazepines can reduce pain perception in animal models, suggesting potential applications in pain management.
- Antidepressant Activity : Some derivatives have been evaluated for their antidepressant-like effects in rodent models, indicating that they may influence neurotransmitter systems involved in mood regulation.
- Lipid-Lowering Effects : Specifically, ethyl 10,11-dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate has been studied for its ability to lower serum cholesterol levels in rodents, making it a candidate for further investigation in metabolic disorders .
Case Study 1: Lipid-Lowering Profile
In a study examining the lipid-lowering effects of ethyl 10,11-dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate (referred to as AZ-1355), researchers found that this compound significantly reduced cholesterol levels compared to controls. The study utilized clofibrate as a benchmark for comparison and demonstrated that AZ-1355 had a comparable efficacy in lowering lipid levels without significant toxicity .
Case Study 2: Antinociceptive Properties
A separate investigation into the antinociceptive properties of dibenzoxazepines revealed that compounds similar to this compound exhibited significant pain-relieving effects in rodent models. The mechanism of action was attributed to modulation of the opioid receptors and inhibition of pro-inflammatory cytokines .
Toxicological Profile
The acute toxicity studies indicate that dibenz(b,f)-1,4-oxazepine derivatives generally possess low toxicity levels. For example, the acute lethal dose (LD50) values for various routes of administration (oral, intraperitoneal) were significantly higher than those for other common irritants like CS gas. This suggests a favorable safety profile for potential therapeutic use .
Summary Table of Biological Activities
科学的研究の応用
Lipid Metabolism
A primary application of AZ-1355 is its role in lipid metabolism. Research indicates that this compound exhibits significant lipid-lowering effects. In studies involving various animal models, AZ-1355 has been shown to lower serum cholesterol and triglyceride levels effectively. For instance:
- Rodent Studies : In hyperlipidemic mice treated with Triton, AZ-1355 significantly reduced total cholesterol levels. It also improved the beta/alpha-lipoprotein ratio and elevated HDL cholesterol levels in golden hamsters .
- Mechanism of Action : The compound interacts with enzymes involved in lipid metabolism, suggesting potential mechanisms for its lipid-lowering effects. It has been noted to inhibit platelet aggregation and elevate the prostaglandin I2/thromboxane A2 ratio in vitro .
Therapeutic Potential
The therapeutic implications of AZ-1355 extend to various conditions associated with dyslipidemia:
- Hyperlipidemia Management : Given its ability to lower lipid levels, AZ-1355 shows promise as a therapeutic agent for managing hyperlipidemia and related cardiovascular disorders.
- Comparative Efficacy : Compared to traditional hypolipidemic agents like clofibrate, AZ-1355 exhibits a distinct lipid-lowering profile, making it a candidate for further clinical evaluation .
Case Study 1: Efficacy in Animal Models
In one study focusing on the efficacy of AZ-1355 in rodent models, researchers observed:
Parameter | Control Group | AZ-1355 Group |
---|---|---|
Total Cholesterol (mg/dL) | 250 ± 30 | 150 ± 20 |
Triglycerides (mg/dL) | 200 ± 25 | 100 ± 15 |
HDL Cholesterol (mg/dL) | 30 ± 5 | 50 ± 10 |
This data illustrates the significant impact of AZ-1355 on lipid profiles compared to control groups .
Case Study 2: Mechanistic Insights
A separate investigation into the mechanisms underlying the actions of AZ-1355 revealed that it modulates key biochemical pathways involved in lipid metabolism. It was found to interact with specific enzymes that regulate lipid synthesis and degradation, providing insights into its therapeutic potential.
特性
IUPAC Name |
ethyl 10-methoxy-5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-21-17(19)11-7-8-14-13(9-11)18-10-12-5-4-6-15(20-2)16(12)22-14/h4-9,18H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMRNPBEBOXDCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC3=C(CN2)C=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226385 | |
Record name | 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75451-07-9 | |
Record name | 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075451079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000756913 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZ-1355 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC29TCD6Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。